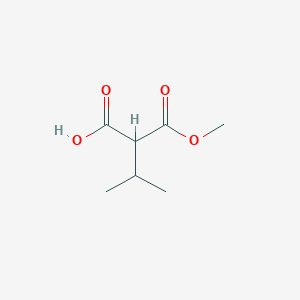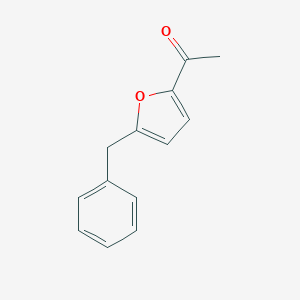
1-(5-Benzyl-2-furyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Benzyl-2-furyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as benzyl furan ketone and is commonly used as a building block in organic synthesis. In
Wissenschaftliche Forschungsanwendungen
1-(5-Benzyl-2-furyl)ethanone has been extensively studied for its potential applications in various fields of science. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 1-(5-Benzyl-2-furyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(5-Benzyl-2-furyl)ethanone has several biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been shown to reduce oxidative stress and protect against cellular damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Benzyl-2-furyl)ethanone in lab experiments is its versatility. This compound can be easily synthesized and modified to produce derivatives with different properties and applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The potential applications of 1-(5-Benzyl-2-furyl)ethanone are vast, and there are many future directions for research in this area. Some of the possible future directions include the development of new drugs and therapies for cancer, inflammation, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of science, such as materials science and nanotechnology.
In conclusion, 1-(5-Benzyl-2-furyl)ethanone is a compound that has shown great promise in scientific research due to its unique properties and potential applications. The synthesis method is efficient and reliable, and this compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of science.
Synthesemethoden
The synthesis of 1-(5-Benzyl-2-furyl)ethanone involves the reaction of 5-benzylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ethyl acetate to produce the desired compound. This method has been widely used in the synthesis of 1-(5-Benzyl-2-furyl)ethanone and has been proven to be efficient and reliable.
Eigenschaften
CAS-Nummer |
100396-88-1 |
|---|---|
Produktname |
1-(5-Benzyl-2-furyl)ethanone |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-(5-benzylfuran-2-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-10(14)13-8-7-12(15-13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
BQKRHTUFOKREDU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)CC2=CC=CC=C2 |
Synonyme |
1-(5-BENZYL-2-FURYL)ETHANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



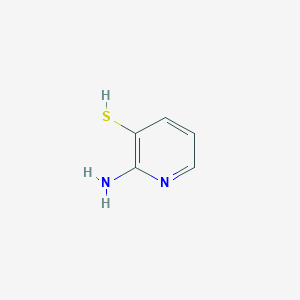
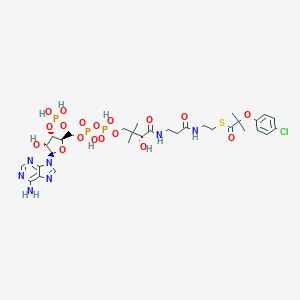
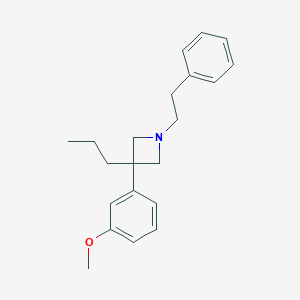
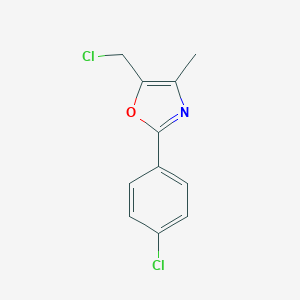
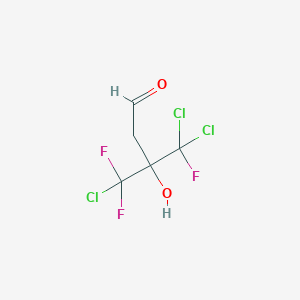
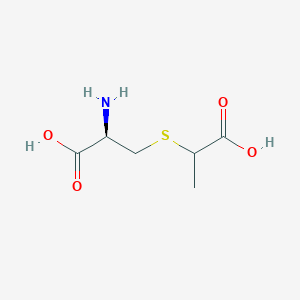
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
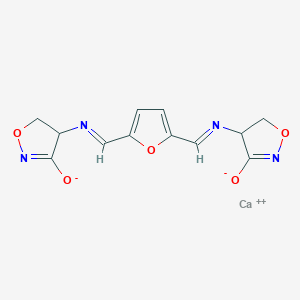
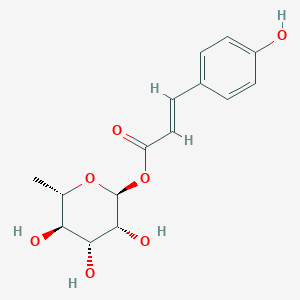
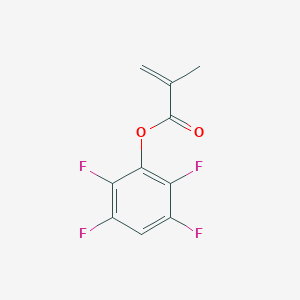
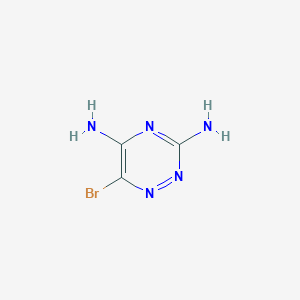
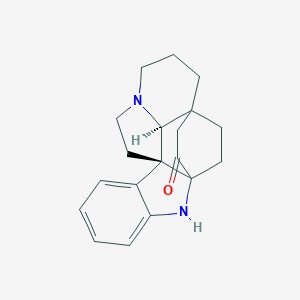
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
